molecular formula C24H21NO3 B5150752 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone CAS No. 68256-56-4

2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone

Cat. No. B5150752
CAS RN: 68256-56-4
M. Wt: 371.4 g/mol
InChI Key: VYZGUUJEDSDDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone, also known as AQ-4N, is a bioreductive prodrug that has gained attention in the field of cancer research. The compound is a member of the anthraquinone family and is structurally similar to other compounds that have been shown to possess antitumor activity.

Mechanism of Action

2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone is a bioreductive prodrug that is selectively activated in hypoxic tumor cells. The compound is reduced by enzymes in the tumor microenvironment to form a highly reactive species that can induce DNA damage and cell death. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has also been shown to inhibit angiogenesis by blocking the formation of new blood vessels in the tumor. Additionally, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can modulate the immune system by increasing the activity of natural killer cells and enhancing the expression of immune checkpoint proteins.
Biochemical and Physiological Effects:
2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has been shown to induce a variety of biochemical and physiological effects in tumor cells. The compound can induce DNA damage and cell death through the formation of reactive oxygen species. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can also inhibit angiogenesis by blocking the expression of vascular endothelial growth factor. Additionally, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can modulate the immune system by increasing the activity of natural killer cells and enhancing the expression of immune checkpoint proteins.

Advantages and Limitations for Lab Experiments

2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has several advantages for use in lab experiments. The compound is highly selective for hypoxic tumor cells, which allows for targeted therapy. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has also been shown to have low toxicity in normal cells, which reduces the risk of side effects. However, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has several limitations for use in lab experiments. The compound requires a hypoxic environment for activation, which can be difficult to replicate in vitro. Additionally, 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has poor solubility in aqueous solutions, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone. One area of focus is the development of new synthesis methods that can produce 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone with greater efficiency and purity. Another area of focus is the optimization of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone for use in combination therapy with other anticancer agents. Additionally, research is needed to better understand the mechanism of action of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone and to identify biomarkers that can be used to predict patient response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone in humans.

Synthesis Methods

2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 1,4-dihydroxyanthraquinone with tert-butyl-4-aminophenol. The resulting compound is then oxidized to form 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone. This synthesis method has been optimized to produce high yields of 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone with purity greater than 98%.

Scientific Research Applications

2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has been extensively studied for its potential as an anticancer agent. The compound is unique in that it is selectively activated in hypoxic tumor cells, which are typically resistant to traditional chemotherapy. 2-amino-1-(4-tert-butylphenoxy)anthra-9,10-quinone has been shown to induce tumor cell death through a variety of mechanisms, including DNA damage, inhibition of angiogenesis, and modulation of the immune system.

properties

IUPAC Name

2-amino-1-(4-tert-butylphenoxy)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-24(2,3)14-8-10-15(11-9-14)28-23-19(25)13-12-18-20(23)22(27)17-7-5-4-6-16(17)21(18)26/h4-13H,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZGUUJEDSDDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385897
Record name 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68256-56-4
Record name 9,10-Anthracenedione, 2-amino-1-[4-(1,1-dimethylethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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